6-(Difluoromethoxy)picolinic acid

Description

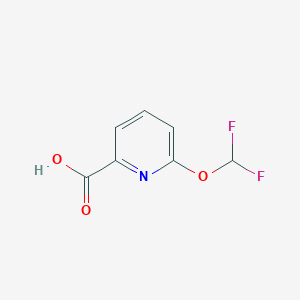

6-(Difluoromethoxy)picolinic acid (CAS: 1522367-81-2) is a pyridinecarboxylic acid derivative with a difluoromethoxy (-OCHF₂) substituent at the 6-position of the pyridine ring. Its molecular formula is C₇H₅F₂NO₃, and it has a molecular weight of 189.12 g/mol . The difluoromethoxy group combines moderate electron-withdrawing effects with enhanced metabolic stability compared to non-fluorinated alkoxy groups.

Properties

IUPAC Name |

6-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-1-2-4(10-5)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFRDBYTHVUINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)picolinic acid typically involves the introduction of a difluoromethoxy group to the picolinic acid structure. One common method includes the reaction of 6-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyridine oxides, while reduction could produce difluoromethoxy-pyridine derivatives.

Scientific Research Applications

6-(Difluoromethoxy)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or host cell processes essential for viral entry and replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular properties, and applications of 6-(difluoromethoxy)picolinic acid and related compounds:

Electronic and Steric Effects

Electron-Withdrawing Groups :

- The -CF₃ (trifluoromethyl) group in 6-(trifluoromethyl)picolinic acid has a stronger electron-withdrawing effect than -OCHF₂, leading to lower pKa values for the carboxylic acid group and increased metabolic stability .

- The -SO₂CH₃ (methylsulfonyl) group in 6-(methylsulfonyl)picolinic acid enhances acidity and may improve binding to positively charged biological targets .

- Electron-Donating Groups: The -N(CH₃)₂ (dimethylamino) group in 6-(dimethylamino)picolinic acid increases the basicity of the pyridine nitrogen, altering solubility and reactivity .

Hybrid Groups :

Physicochemical Properties

Lipophilicity :

Acidity :

- The carboxylic acid group in this compound has a pKa ~2.5, slightly higher than sulfonyl derivatives (pKa ~1.8) due to weaker electron withdrawal .

Biological Activity

6-(Difluoromethoxy)picolinic acid is a compound of significant interest in pharmacology and medicinal chemistry, particularly for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to the picolinic acid backbone. This modification enhances its biological activity compared to other derivatives.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can:

- Inhibit Viral Replication : The compound has been shown to interfere with viral enzymes or host cell processes essential for viral entry and replication, suggesting potential applications in antiviral therapies.

- Modulate Enzyme Activity : It binds to various enzymes, altering their activity and potentially leading to therapeutic effects in conditions influenced by these enzymes.

Antimicrobial Activity

This compound exhibits antimicrobial properties against several bacterial strains. The compound's effectiveness varies based on its concentration and the specific bacterial target.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.4 |

| A549 (Lung) | 22.7 |

| HeLa (Cervical) | 18.9 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral properties of this compound against influenza virus strains. Results indicated a significant reduction in viral titers in treated cells compared to controls, supporting its potential as an antiviral agent.

- Cytotoxicity Assessment : In vitro experiments assessed the cytotoxic effects of the compound on breast cancer cell lines. The results demonstrated that treatment with varying concentrations led to increased apoptosis rates, suggesting a mechanism involving caspase activation.

- Enzyme Inhibition Studies : Research highlighted the ability of this compound to inhibit specific metabolic enzymes involved in cancer progression. This inhibition was linked to altered cellular signaling pathways, further supporting its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings. Studies indicate:

- Oral Bioavailability : High oral bioavailability was observed in animal models.

- Metabolic Stability : The compound exhibited resistance to rapid metabolism, prolonging its active presence in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.